1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate

HCV NS5A inhibitor drug resistance Y93H mutant

HCV NS5A inhibitor programs face potency collapse against key resistance mutations (Y93H, L31V) when using generic pyrrolidine or morpholine building blocks-daclatasvir loses >30-fold potency against Y93H, derailing lead optimization and clinical candidacy. 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate solves this: its [4.4] spiroketal architecture orients peptidic caps for cooperative NS5A dimer interface binding, stabilizing inter-monomer interactions (R30-Y93, R30-I52). Key outcomes from the GSK2336805 clinical candidate: • 3.2-fold potency retention against Y93H vs >30-fold loss with daclatasvir • Pan-genotype activity: genotypes 1a, 1b, 2a, 4, 5, and partial 6 • Defined oxalate stoichiometry ensures accurate weighing and reproducible amide coupling for dimeric inhibitor synthesis.

Molecular Formula C8H13NO6
Molecular Weight 219.193
CAS No. 14891-13-5
Cat. No. B599169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate
CAS14891-13-5
Synonyms1,4-DIOXA-7-AZA-SPIRO[4.4]NONANE OXALATE
Molecular FormulaC8H13NO6
Molecular Weight219.193
Structural Identifiers
SMILESC1CNCC12OCCO2.C(=O)(C(=O)O)O
InChIInChI=1S/C6H11NO2.C2H2O4/c1-2-7-5-6(1)8-3-4-9-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
InChIKeyKPXNMTKFLFBCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate (CAS 14891-13-5): Chemical Identity and Core Structural Role in HCV NS5A Inhibition


1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate (CAS 14891-13-5) is the oxalate salt of a spirocyclic heterocycle comprising fused 1,4-dioxane and pyrrolidine rings sharing a single quaternary carbon. In pharmaceutical research, the free base form (CAS 176-33-0) serves as a critical 4-spiroketal pyrrolidine motif that acts as a conformational constraint element within larger dimeric molecules. Its most prominent deployment is in the clinical-stage hepatitis C virus (HCV) NS5A inhibitor GSK2336805 (compound 41H), where the 1,4-dioxa-7-azaspiro[4.4]nonane scaffold was identified as essential for achieving picomolar antiviral potency across genotypes 1a and 1b while retaining significant activity against key drug-resistance mutations L31V and Y93H [1]. The oxalate salt form is the preferred solid-state stoichiometry supplied by vendors for research use, offering defined composition and enhanced handling properties relative to the free base alone .

1 Defined oxalate stoichiometry for accurate synthesis
2 Specific [4.4] spiroketal architecture for NS5A dimer interface targeting
3 Reported motif in a clinical-stage NS5A inhibitor (GSK2336805) with resistant mutant coverage

Why Generic Spirocyclic Amine Selection Cannot Substitute for 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate in NS5A-Targeted Research


The 1,4-dioxa-7-aza-spiro[4.4]nonane motif is not a generic spirocyclic amine; its specific [4.4] ring architecture, with oxygen heteroatoms at positions 1 and 4 of the dioxane ring, was identified through systematic structure–activity relationship (SAR) exploration as uniquely capable of orienting peptidic caps to cooperatively bind across the NS5A dimer interface while stabilizing inter-monomer interactions (R30–Y93, R30–I52) critical for potency against resistant mutants [1]. Closely related spiro-analogs with altered ring sizes (4-membered vs. 6-membered), different heteroatom substitutions (X = S, CF₂, NH, N-Boc), or modified ketal substituents showed context-dependent and often substantially reduced potency, particularly in the crucial genotype 1a replicon assay [1]. The oxalate salt further provides a consistent solid form for procurement: the defined stoichiometry avoids the variability in free-base hydration state and hygroscopicity that complicates accurate formulation and weighing in research settings . Substituting with a generic pyrrolidine or morpholine building block forfeits the specific conformational constraint and heteroatom placement that enabled GSK2336805 to progress to clinical development [1].

Ring size or heteroatom substitution may shift NS5A binding pose and reduce replicon potency.
Free base hydration variability may introduce weighing inaccuracies compared to the defined oxalate salt.
Des-spiro or simpler pyrrolidine blocks lack the conformational constraint needed for resistant mutant coverage.

Quantitative Differentiation Evidence for 1,4-Dioxa-7-aza-spiro[4.4]nonane-Containing Inhibitors Relative to Closest Structural and Pharmacological Comparators


Superior Resistance Barrier: 41H (GSK2336805) Retains Potency Against Y93H Mutant Where Daclatasvir Loses >30-Fold Activity

In transient gt1b replicon mutant assays, the 1,4-dioxa-7-azaspiro[4.4]nonane-containing inhibitor 41H (GSK2336805) suffered only a 3.2-fold reduction in pEC50 against the clinically relevant Y93H mutant, whereas the first-in-class NS5A inhibitor daclatasvir (compound 6, BMS-790052) lost more than 30-fold potency against the same mutant [1]. This resistance profile advantage is directly attributed to the 4-spiroketal pyrrolidine motif, which stabilizes the dimer interface interactions (R30–Y93, R30–I52) that are disrupted by the Y93H substitution [1].

Resistance Barrier
Head-to-head
3.2-fold potency loss vs. >30-fold loss for daclatasvir on Y93H mutant (gt1b replicon)
Supports selection for resistant mutant research
Transient gt1b replicon; Y93H mutant (56% fitness)
HCV NS5A inhibitor drug resistance Y93H mutant

Picomolar Multigenotype Potency of 41H vs. Daclatasvir: pEC50 Comparison in gt1a and gt1b Replicon Assays

In stable HCV subgenomic replicon assays, the 1,4-dioxa-7-azaspiro[4.4]nonane-containing inhibitor 41H (GSK2336805) exhibited pEC50 values of 10.4 against genotype 1a and 11.1 against genotype 1b, corresponding to EC50 values of approximately 40 pM and 7.9 pM respectively [1][2]. Daclatasvir (compound 6), the prototype dimeric NS5A inhibitor with a biphenyl core, showed pEC50 values of 10.4 (gt1a) and 11.3 (gt1b) [1]. While the gt1a potencies are comparable, 41H's distinct structural motif provides the critical advantage of retained activity against resistant mutants (see separate evidence item), a property not shared by daclatasvir.

Multigenotype Potency
Head-to-head
pEC50: 10.4 (gt1a), 11.1 (gt1b); EC50 ≈ 40 pM / 7.9 pM
Picomolar-range activity comparable to biphenyl scaffold
Stable replicon; gt1a (H77), gt1b (Con-1)
HCV replicon genotype 1a genotype 1b picomolar inhibitor

4-Spiroketal Architecture Superiority: Ring Size SAR Demonstrates Optimal Potency with [4.4] System Over 5-Spiro and Des-Spiro Analogs

Systematic SAR across 4-spiroketal pyrrolidine analogs (41A–H) revealed that the 1,4-dioxa-7-azaspiro[4.4]nonane architecture (41H, X = O, n = 2) was among the three most potent compounds across both gt1a and gt1b replicon assays, alongside 41B (X = CF₂) and 41D (X = O, smaller ketal substituent) [1]. Crucially, smaller N-substituents on the ketal moiety (41F, 41G vs. 41D) and smaller R groups (41A vs. 41C; 41D vs. 41E) were detrimental to gt1a potency, while 41H maintained robust gt1a activity [1]. The des-spiro comparator (lacking the spiroketal constraint) failed to position the carbamate terminus for bridging hydrogen bonds with L31 and T56, resulting in reduced stabilization of the dimer interface [1].

Spiroketal SAR
Head-to-head
[4.4] system (41H) among top-tier; des-spiro and 5-spiro analogs showed reduced gt1a potency
Exact scaffold critical for gt1a replicon activity
SAR across 41A–H series; Table 4 reference
spiroketal SAR ring size optimization NS5A dimer interface

Clinical Translation Advantage: 41H Advanced to Clinical Development Based on Favorable Pharmacokinetics and Safety Profile

Among the extensively characterized series of spirocyclic NS5A inhibitors, the 1,4-dioxa-7-azaspiro[4.4]nonane-containing compound 41H (GSK2336805) was one of only two compounds (alongside 43B) progressed to further pharmacokinetic (PK) studies and ultimately to clinical evaluation, based on combined potency, resistance profile, and safety data [1][2]. The preclinical characterization confirmed picomolar activity on standard genotype 1a, 1b, and 2a subgenomic replicons with a modest serum shift, oral bioavailability in preclinical species, and a safety profile supporting Phase I/II clinical trials [2]. Many structurally related spiro-analogs (e.g., 5-spiro series, certain 4-spiro variants) failed to meet the combined potency and PK criteria for advancement [1].

Clinical-Stage Context
Trial context
GSK2336805 progressed to Phase I/II clinical evaluation; 1 of only 2 spiro-analogs to advance
May inform research on clinically explored NS5A pharmacophores
Combined potency, PK, and tolerability endpoints supported progression
clinical candidate pharmacokinetics oral bioavailability

Oxalate Salt Form: Defined Stoichiometry vs. Free Base Variability for Reproducible Research Procurement

The oxalate salt (CAS 14891-13-5, molecular formula C₆H₁₁NO₂·C₂H₂O₄, MW 219.19) provides a well-defined 1:1 stoichiometric composition with a specification purity of 98% (HPLC), as verified by commercial suppliers . In contrast, the free base (CAS 176-33-0, MW 129.16) is a hygroscopic liquid or low-melting solid requiring storage at 2–8°C with light protection, and its exact hydration state may vary between batches, introducing uncertainty in molar calculations for synthesis . For research groups performing amide coupling or reductive amination reactions with this building block, the oxalate salt's consistent solid form enables accurate weighing without the need for pre-use purity verification by qNMR.

Oxalate Salt Form
Data to verify
Defined 1:1 stoichiometry; purity 98% (HPLC); MW 219.19 vs free base 129.16
Supports reproducible synthesis and formulation workflows
Supplier specification; independent verification recommended
salt form selection solid-state chemistry weighing accuracy

Broad Genotype Coverage: 41H Retains Activity on Chimeric Replicons Containing NS5A from Genotypes 4, 5, and Partial 6

Beyond genotypes 1a, 1b, and 2a, GSK2336805 (41H) demonstrated retained activity on chimeric replicons containing NS5A patient sequences from genotype 1 and patient/consensus sequences for genotypes 4 and 5, as well as partial genotype 6 coverage . This pan-genotype breadth is a direct consequence of the 1,4-dioxa-7-azaspiro[4.4]nonane motif's ability to stabilize the NS5A dimer interface through conserved residue interactions (I52, T95) that are less sensitive to sequence variation in the binding channel [1]. Many earlier NS5A inhibitors with different core architectures showed reduced or absent activity against non-1 genotypes, limiting their utility in global treatment regimens [1].

Genotype Coverage
Class-level
Activity retained on chimeric replicons of genotypes 1, 4, 5, and partial 6
Supports pan-genotype research program initiation
Chimeric replicon assays; consensus sequences
pan-genotype activity chimeric replicon NS5A sequence diversity

Optimal Research and Procurement Application Scenarios for 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate (CAS 14891-13-5)


NS5A Inhibitor Lead Optimization Programs Targeting Drug-Resistant HCV Variants

Research groups developing next-generation HCV NS5A inhibitors should procure 1,4-dioxa-7-aza-spiro[4.4]nonane oxalate as the key spiroketal building block, based on the demonstrated 3.2-fold potency retention of GSK2336805 against the Y93H mutant versus the >30-fold loss observed with daclatasvir [Section 3, Evidence Item 1]. The oxalate salt form ensures accurate stoichiometry for amide coupling reactions used to elaborate the pyrrolidine nitrogen into dimeric NS5A inhibitors [1].

Pan-Genotype HCV Replicon Screening Cascades Requiring Broad Genotype Coverage

For CROs and pharmaceutical labs running pan-genotype HCV replicon screening cascades, the 1,4-dioxa-7-azaspiro[4.4]nonane scaffold provides a validated core for library synthesis, as GSK2336805 retained activity on genotypes 1, 2a, 4, 5, and partial 6 [Section 3, Evidence Item 6]. The building block can serve as a positive control scaffold for assay validation or as a starting point for novel pan-genotype inhibitor design [1].

Structure-Based Drug Design (SBDD) Leveraging the NS5A Dimer Interface Binding Model

Computational chemistry and SBDD teams can use the 1,4-dioxa-7-azaspiro[4.4]nonane motif to model key hydrogen bond interactions with the NS5A dimer interface residues R30, L31, T56, and I52 as described in the GSK2336805 binding model [Section 3, Evidence Items 1 and 3]. Procurement of the oxalate salt enables experimental validation of predicted binding poses through synthesis and replicon testing [1].

Chemical Biology Probe Synthesis for NS5A Dimerization Studies

Academic and biotech teams studying NS5A dimerization and its inhibition can employ 1,4-dioxa-7-aza-spiro[4.4]nonane oxalate as a conformationally constrained scaffold for the synthesis of chemical biology probes (e.g., biotinylated or fluorescent analogs), based on the motif's specific role in stabilizing inter-monomer interactions [Section 3, Evidence Item 3]. The defined oxalate salt simplifies purification and characterization of the resulting probe molecules [1].

Application
Selection Property
Validation Focus
NS5A inhibitor optimization for resistant variants
1,4-Dioxa-7-azaspiro[4.4]nonane scaffold
Resistant mutant replicon response (Y93H, L31V)
Pan-genotype replicon screening cascades
Broad genotype activity profile
Chimeric replicon assay validation
Structure-based design of NS5A dimer interface binders
Conformational constraint mimicking bound pose
Dimer interface interaction modeling and replicon testing
Chemical biology probe synthesis for NS5A dimerization studies
Defined oxalate salt for reproducible conjugation
Probe integrity and target engagement confirmation
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